2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of cyclohexadiene derivatives This compound is characterized by the presence of a cyclohexanesulfonyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with appropriate sulfonylating agents under controlled conditions. One common method involves the use of cyclohexanone and sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diene moiety to a more saturated system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfonyl group or the diene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells . Additionally, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the cyclohexanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
CAS No. |
92994-66-6 |
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Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
2-cyclohexylsulfonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
UWWWPZSFYKJQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC(=O)C=CC2=O |
Origin of Product |
United States |
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